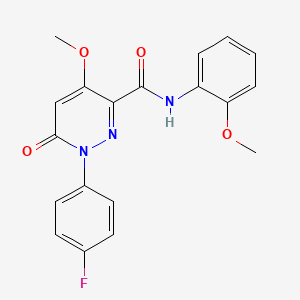![molecular formula C18H17N7O B2357671 1-[4-(propan-2-yl)phényl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 892768-34-2](/img/structure/B2357671.png)
1-[4-(propan-2-yl)phényl]-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Propan-2-ylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine, also known as PTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Activité anticancéreuse
Ce composé s'est avéré prometteur en tant qu'agent anticancéreux. Des chercheurs ont synthétisé de nouveaux dérivés du 1,2,4-triazole, y compris des variations de ce composé, et ont évalué leurs activités cytotoxiques . Plus précisément, les composés 7d, 7e, 10a et 10d ont présenté une activité cytotoxique significative (inférieure à 12 μM) contre la lignée cellulaire Hela. De plus, les évaluations de sécurité ont révélé une sélectivité appropriée contre les lignées cellulaires cancéreuses tout en épargnant les cellules normales.
Réaction rétro-Michael
Le composé a été impliqué dans la préparation unique de la 1-(3,4-diméthoxyphényl)-3-(4-méthoxyphényl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one en utilisant une réaction rétro-Michael . Cette voie réactionnelle met en évidence son potentiel bioactivité.
Échafaudage hétérocyclique
Les composés hétérocycliques contenant des atomes d'azote, en particulier ceux avec trois atomes d'azote (comme le cycle 1,2,4-triazole), sont essentiels en chimie médicinale. Ces échafaudages forment des liaisons hydrogène avec diverses cibles, améliorant la pharmacocinétique et les propriétés pharmacologiques .
Études d'amarrage moléculaire
Des chercheurs ont mené des études d'amarrage moléculaire pour comprendre les modes de liaison de ces dérivés dans la poche de liaison de l'enzyme aromatase. L'inhibition de l'aromatase est une cible thérapeutique potentielle pour le traitement du cancer .
Criblage de la cytotoxicité in vitro
Des dérivés de (1-(benzyl)-1H-1,2,3-triazol-4-yl)(pipérazin-1-yl)méthanone substitués, qui comprennent des motifs structuraux similaires, ont été synthétisés et criblés pour leur activité cytotoxique contre diverses lignées cellulaires. Cela met en évidence la pertinence du composé dans la recherche sur le cancer .
Propriétés
IUPAC Name |
3-(4-propan-2-ylphenyl)-5-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-11(2)12-3-5-14(6-4-12)25-16(19)15(22-24-25)18-21-17(23-26-18)13-7-9-20-10-8-13/h3-11H,19H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWUZVBHYBBQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=NC=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4S)-4-Methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]prop-2-en-1-one](/img/structure/B2357589.png)
![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)
![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)


![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2357595.png)
![N-benzyl-4-(N,N-dimethylsulfamoyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2357596.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2357601.png)

![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)
![2-(Ethylsulfanyl)-7,9-dimethyl-4-(4-methylphenoxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2357606.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)
![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)